molecular formula C6H11NO2 B149297 4-Methyl-4-nitropent-1-ene CAS No. 81500-64-3

4-Methyl-4-nitropent-1-ene

Cat. No.: B149297
CAS No.: 81500-64-3
M. Wt: 129.16 g/mol
InChI Key: SFRYSSACJAJJJI-UHFFFAOYSA-N
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Description

4-Methyl-4-nitropent-1-ene is an organic compound with the molecular formula C6H11NO2. It is a nitroalkene, characterized by the presence of both a nitro group (-NO2) and an alkene group (C=C) in its structure. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

4-Methyl-4-nitropent-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: The compound is involved in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: It is used in the production of polymers and other materials with specific properties.

Future Directions

While specific future directions for 4-Methyl-4-nitropent-1-ene are not mentioned in the search results, there is a study on the polymerization of 4-methyl-1-pentene using metallocene catalysts . This suggests potential future research directions in the synthesis and applications of polymers derived from similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-4-nitropent-1-ene can be synthesized through several methods. One common route involves the reaction of isovaleraldehyde with nitromethane. This reaction proceeds through a series of steps, including the formation of 4-methyl-1-nitropentan-2-ol, followed by elimination to yield this compound . The reaction conditions typically involve the use of a base, such as sodium hydroxide, and a solvent, such as methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-nitropent-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The alkene group can be hydrogenated to form the corresponding alkane.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-methyl-4-aminopent-1-ene.

    Reduction: The major product is 4-methylpentane.

    Substitution: The products depend on the nucleophile used, such as 4-methyl-4-thiopent-1-ene when using a thiol.

Mechanism of Action

The mechanism of action of 4-Methyl-4-nitropent-1-ene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-4-nitro-1-pentene
  • 4-Nitrobut-3-en-1-ylbenzene
  • 4-Methyl-4-nitro-1,6-heptadiene

Uniqueness

4-Methyl-4-nitropent-1-ene is unique due to its specific combination of a nitro group and an alkene group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in organic synthesis and various industrial applications .

Properties

IUPAC Name

4-methyl-4-nitropent-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-5-6(2,3)7(8)9/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRYSSACJAJJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510480
Record name 4-Methyl-4-nitropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81500-64-3
Record name 4-Methyl-4-nitropent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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